molecular formula C19H23N B14521632 3,5-Diphenyl-2-(propan-2-yl)pyrrolidine CAS No. 62328-65-8

3,5-Diphenyl-2-(propan-2-yl)pyrrolidine

Cat. No.: B14521632
CAS No.: 62328-65-8
M. Wt: 265.4 g/mol
InChI Key: ZQIPIGPATXQLBV-UHFFFAOYSA-N
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Description

3,5-Diphenyl-2-(propan-2-yl)pyrrolidine is a compound belonging to the pyrrolidine class of organic compounds. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-2-(propan-2-yl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions . Another method includes the use of diols and primary amines catalyzed by iridium complexes, which allows for efficient N-heterocyclization .

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the use of readily available starting materials and catalysts to ensure high yields and cost-effectiveness. For example, the combination of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-2-(propan-2-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

    Oxidation Products: Pyrrolidine-2-carbaldehyde and its derivatives.

    Reduction Products: Reduced phenyl derivatives and modified pyrrolidine rings.

    Substitution Products: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-2-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit the activity of enzymes like COX-2 by binding to their active sites, thereby preventing the formation of pro-inflammatory compounds . The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to effective inhibition.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure but different functional groups.

    Pyrrolidine-2,5-dione: Another derivative with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: 3,5-Diphenyl-2-(propan-2-yl)pyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of two phenyl groups and an isopropyl group enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

62328-65-8

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

3,5-diphenyl-2-propan-2-ylpyrrolidine

InChI

InChI=1S/C19H23N/c1-14(2)19-17(15-9-5-3-6-10-15)13-18(20-19)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3

InChI Key

ZQIPIGPATXQLBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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